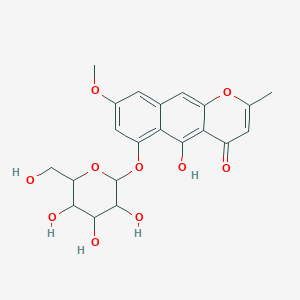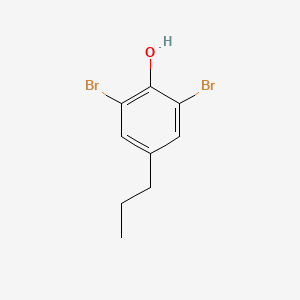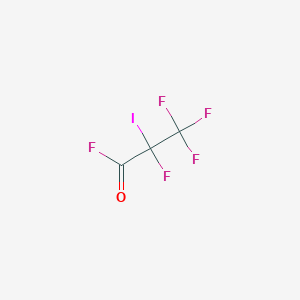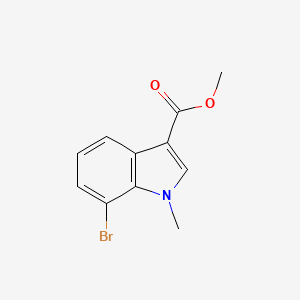
4-Bromo-3-((4-isopropylpiperazin-1-yl)methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-((4-isopropylpiperazin-1-yl)methyl)phenol, with the chemical formula C13H9BrN4O2S, is a compound of interest due to its unique structure and potential applications. It falls within the category of organic compounds and contains a phenol group substituted with a bromine atom and an isopropylpiperazine moiety.
Vorbereitungsmethoden
Synthetic Routes:
-
Synthesis from Phenol:
- The compound can be synthesized by reacting phenol with 4-bromobenzoyl chloride in the presence of a base (such as pyridine or triethylamine).
- The reaction proceeds via nucleophilic aromatic substitution (SNAr) to replace the hydrogen atom on the phenol ring with the 4-bromobenzoyl group.
-
Industrial Production:
- Industrial-scale production methods may involve modifications of the above synthetic route or alternative approaches.
- Detailed reaction conditions and scale-up processes are proprietary and may vary among manufacturers.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The phenolic hydroxyl group can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Substitution: The bromine atom can participate in substitution reactions, such as nucleophilic aromatic substitution (SNAr) or halogen exchange.
Reduction: Reduction of the nitro group (if present) can yield an amino group.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) or bromine in an organic solvent.
Nitration: Nitric acid and sulfuric acid mixture.
Reduction: Hydrogen gas over a metal catalyst (e.g., palladium on carbon).
Major Products:
- The major products depend on the specific reactions performed. Potential products include substituted phenols, brominated derivatives, and reduced forms.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-((4-isopropylpiperazin-1-yl)methyl)phenol finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: Explored for therapeutic properties (e.g., antimicrobial, antiviral, or anticancer effects).
Industry: May serve as an intermediate in pharmaceutical or agrochemical synthesis.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific interactions with biological targets (e.g., enzymes, receptors).
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Eigenschaften
Molekularformel |
C14H21BrN2O |
|---|---|
Molekulargewicht |
313.23 g/mol |
IUPAC-Name |
4-bromo-3-[(4-propan-2-ylpiperazin-1-yl)methyl]phenol |
InChI |
InChI=1S/C14H21BrN2O/c1-11(2)17-7-5-16(6-8-17)10-12-9-13(18)3-4-14(12)15/h3-4,9,11,18H,5-8,10H2,1-2H3 |
InChI-Schlüssel |
YFHWVBMGCTUQAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCN(CC1)CC2=C(C=CC(=C2)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoicAcidHydrazide](/img/structure/B12093210.png)

![[5,6-dibromo-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12093216.png)









